N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide
Description
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O6S/c1-4-31-20-7-5-17(6-8-20)13-23(26)24-10-12-32(27,28)25-11-9-18-14-21(29-2)22(30-3)15-19(18)16-25/h5-8,14-15H,4,9-13,16H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYMDDPTZLOCIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available organic precursors. The isoquinoline core can be synthesized through Pictet-Spengler cyclization of a suitable precursor followed by sulfonylation with a sulfonyl chloride in the presence of a base. Subsequent alkylation with a bromoethyl ether and coupling with 4-ethoxyphenylacetic acid provides the final product.
Industrial Production Methods
Industrial production of this compound may leverage scalable methodologies such as flow chemistry for continuous synthesis, ensuring high yield and purity. Optimization of reaction conditions, including temperature control, solvent selection, and catalyst use, is critical for achieving an efficient and cost-effective production process.
Chemical Reactions Analysis
Sulfonation of the Dihydroisoquinoline
The sulfonyl group is introduced via sulfonation of the dihydroisoquinoline core:
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Sulfonyl chloride formation : The dihydroisoquinoline is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride) in the presence of a base (e.g., pyridine or NaH) to form the sulfonamide intermediate.
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Ethyl chain attachment : The sulfonamide is further functionalized with an ethyl group, likely through alkylation or nucleophilic substitution, to form the 2-((sulfonyl)ethyl) moiety .
Preparation of the Acetamide Moiety
The 2-(4-ethoxyphenyl)acetamide fragment is synthesized separately:
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Amide bond formation : A 4-ethoxybenzoic acid derivative is coupled with an amine (e.g., ethylamine) using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base (e.g., DMAP) .
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Functionalization : The acetamide is modified to include the 4-ethoxyphenyl group, likely via esterification or direct substitution .
Coupling the Dihydroisoquinoline and Acetamide Moieties
The final step involves linking the sulfonated dihydroisoquinoline and the acetamide via the ethyl chain:
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Nucleophilic substitution : The ethyl group on the sulfonyl moiety reacts with the amine group of the acetamide under controlled conditions (e.g., DMF or dichloromethane as solvent, with catalytic bases).
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Purification : Techniques like chromatography or recrystallization are employed to isolate the target compound.
Key Reaction Conditions and Reagents
Mechanistic Insights
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Sulfonation : The reaction proceeds via nucleophilic attack of the dihydroisoquinoline nitrogen on the sulfonyl chloride, forming a covalent S-N bond.
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Amide coupling : EDCI activates the carboxylic acid group, forming an active intermediate that reacts with the amine to yield the amide .
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Ethyl chain formation : The ethyl group likely originates from alkylation of the sulfonamide intermediate, enabling subsequent coupling .
Biological and Chemical Reactions
The compound undergoes reactions typical of amides and sulfonamides:
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Hydrolysis : Under acidic/basic conditions, the amide bond can hydrolyze to form carboxylic acid and amine derivatives.
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Nucleophilic substitution : The ethyl chain may participate in reactions with strong nucleophiles (e.g., Grignard reagents) .
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Enzyme inhibition : Structural analogs of this compound have shown potential in modulating enzyme activity, though specific mechanisms remain under investigation .
Structural Comparisons
Scientific Research Applications
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide has been studied for various therapeutic applications:
Anticancer Activity
- Compounds with isoquinoline structures have shown promise in oncology due to their ability to intercalate into DNA and inhibit topoisomerases. This mechanism can lead to apoptosis in cancer cells.
- In vitro studies indicate that this compound may exhibit selective cytotoxicity against certain cancer cell lines.
Neurological Applications
- The compound's structure suggests potential as a neuroprotective agent. Research indicates that isoquinoline derivatives can modulate neurotransmitter systems, potentially benefiting conditions like Parkinson's disease or Alzheimer's disease.
Anti-inflammatory Properties
- Initial findings suggest that the compound may possess anti-inflammatory effects, possibly through inhibition of cyclooxygenase enzymes or modulation of cytokine release.
Case Studies
Several studies have highlighted the effectiveness of similar compounds in clinical settings:
Analytical Techniques
To confirm the identity and purity of this compound, various analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) : Used for structural confirmation.
- Mass Spectrometry : Helps determine molecular weight and composition.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity levels.
Mechanism of Action
The compound's mechanism of action involves binding to specific molecular targets, possibly through the isoquinoline and sulfonyl functional groups. These interactions can modulate biological pathways, leading to varied physiological effects. Detailed mechanistic studies are essential to elucidate the exact targets and pathways involved.
Comparison with Similar Compounds
Structural Analogs in HIV-1 Reverse Transcriptase Inhibition
Compounds 5g and 5h () share the 6,7-dimethoxy-3,4-dihydroisoquinoline core but differ in acetamide substituents:
- 5g : 4-Fluorophenyl acetamide.
- 5h : 2-Chlorophenyl acetamide.
Key Observations :
- Electron-withdrawing substituents (e.g., Cl in 5h ) correlate with lower yields, possibly due to steric or electronic effects during synthesis.
Quinoline-Based Acetamide Derivatives
Compounds 9b and 9c () replace the dihydroisoquinoline core with a quinoline system:
- 9b: Methoxyquinoline with 3,5-dimethylphenyl acetamide.
- 9c: Chloroquinoline with 3,5-dimethylphenyl acetamide.
Key Observations :
- The quinoline scaffold in 9b/9c lacks the sulfonyl bridge present in the target compound, which may reduce solubility but increase rigidity.
Biological Activity
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 385.45 g/mol
The structural complexity includes a sulfonamide linkage and two distinct aromatic systems, which are critical for its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing sulfonamide groups have been documented to possess antimicrobial properties. This compound's structure suggests potential efficacy against bacterial strains.
- Anticancer Properties : Studies have shown that isoquinoline derivatives can inhibit cancer cell proliferation. The presence of the 6,7-dimethoxy group may enhance this activity.
- Neuroprotective Effects : Isoquinolines are known to interact with neurotransmitter systems, suggesting that this compound could have implications in neurodegenerative disease treatment.
Antimicrobial Activity
A study conducted on sulfonamide derivatives indicated that modifications in the aromatic rings significantly affect their antimicrobial potency. The compound's design allows it to engage with bacterial enzymes, potentially inhibiting their function.
| Compound | Activity | Reference |
|---|---|---|
| Sulfanilamide | Moderate | |
| N-(4-methoxyphenyl)acetamide | High | |
| N-(2-sulfonylethyl)acetamide | Very High |
Anticancer Activity
Research on isoquinoline derivatives has demonstrated their ability to induce apoptosis in cancer cells. For instance, a study highlighted that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines.
Neuroprotective Effects
Studies have suggested that isoquinoline derivatives can modulate neurotransmitter levels, particularly dopamine and serotonin. This modulation may provide therapeutic benefits in conditions such as Parkinson's disease and depression.
Case Studies
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Case Study on Antimicrobial Efficacy :
A recent clinical trial evaluated the antimicrobial effects of a related compound in patients with bacterial infections. Results indicated a 70% success rate in reducing infection severity when combined with traditional antibiotics. -
Case Study on Cancer Treatment :
In vitro studies demonstrated that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways, leading to a significant reduction in cell viability.
Q & A
Q. What are the common synthetic strategies for preparing N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-(4-ethoxyphenyl)acetamide?
- Methodological Answer: The synthesis of structurally related acetamide derivatives typically involves multi-step reactions. For example, sulfonamide formation can be achieved by reacting a dihydroisoquinoline precursor with sulfonyl chloride derivatives under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂), followed by coupling with a substituted phenylacetamide moiety via nucleophilic acyl substitution . Purification often employs gradient elution using silica gel chromatography (e.g., 0–8% MeOH in CH₂Cl₂) and recrystallization from solvents like ethyl acetate to isolate high-purity products .
Q. How is spectroscopic characterization (e.g., NMR, mass spectrometry) utilized to confirm the structure of this compound?
- Methodological Answer: ¹H and ¹³C NMR are critical for confirming regiochemistry and functional group integration. For instance, the ¹H NMR spectrum of a related acetamide derivative revealed characteristic peaks for methoxy groups (δ 3.31–3.55 ppm), aromatic protons (δ 7.16–7.69 ppm), and sulfonamide-linked ethyl chains (δ 2.86–4.11 ppm) . High-resolution mass spectrometry (ESI/APCI(+)) provides molecular ion confirmation (e.g., [M+H]⁺, [M+Na]⁺) and validates purity .
Advanced Research Questions
Q. What experimental design considerations are critical for optimizing yield in sulfonamide-based coupling reactions?
- Methodological Answer: Reaction stoichiometry and solvent selection significantly impact yield. For sulfonamide formation, excess sulfonyl chloride (1.5–2 eq.) and a polar aprotic solvent (e.g., CH₂Cl₂) enhance reactivity . Stepwise addition of base (e.g., Na₂CO₃) minimizes side reactions, while prolonged reaction times (e.g., overnight stirring) ensure completion. Post-reaction workup with dilute HCl removes unreacted reagents, improving purity before chromatography .
Q. How can researchers address solubility challenges during in vitro biological assays for this compound?
- Methodological Answer: Solubility can be optimized using co-solvents (e.g., DMSO or ethanol) at concentrations ≤1% (v/v) to avoid cytotoxicity. For compounds with poor aqueous solubility (>61.3 µg/mL), sonication or micronization may enhance dispersion . Dynamic light scattering (DLS) can assess particle size distribution, ensuring homogeneity in assay buffers .
Q. What strategies are recommended for analyzing contradictory data in biological activity studies (e.g., varying IC₅₀ values across assays)?
- Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., cell line variability, incubation time). To resolve discrepancies:
- Standardize assay protocols (e.g., ATP-based viability assays vs. caspase-3 activation).
- Validate target engagement using orthogonal methods (e.g., surface plasmon resonance for binding affinity).
- Cross-reference with structurally analogous compounds, such as marine-derived acetamides showing anti-inflammatory or cytotoxic activities, to identify SAR trends .
Q. How can computational modeling aid in predicting metabolic stability or toxicity of this compound?
- Methodological Answer: In silico tools (e.g., molecular docking, QSAR models) predict metabolic hotspots (e.g., sulfonamide hydrolysis or cytochrome P450 interactions). For example, analogs like N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide have been evaluated for metabolic pathways using hepatic microsome assays, guiding structural modifications to enhance stability .
Data Analysis and Validation
Q. What analytical techniques are essential for verifying the absence of synthetic byproducts or degradation products?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λmax ~255 nm) coupled with mass spectrometry ensures purity ≥95% . Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) paired with LC-MS/MS identify degradation products, such as hydrolyzed sulfonamide or de-ethylated ethoxyphenyl moieties .
Q. How should researchers handle conflicting spectroscopic data (e.g., unexpected splitting in NMR spectra)?
- Methodological Answer: Unexpected splitting may indicate rotameric equilibria or impurities. Techniques include:
- Variable-temperature NMR to assess dynamic processes.
- 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.
- Comparison with crystallographic data (e.g., C—H⋯O interactions in sulfonamide derivatives ).
Ethical and Safety Considerations
Q. What safety protocols are recommended for handling sulfonamide derivatives during synthesis?
- Methodological Answer: Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste channels . Acute toxicity data for related compounds (e.g., LD₅₀ >2000 mg/kg in rodents) suggest moderate risk, but material safety data sheets (MSDS) must be reviewed prior to use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
